molecular formula C16H23N3O3 B5880787 3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE

3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE

Cat. No.: B5880787
M. Wt: 305.37 g/mol
InChI Key: XZSBDUSINWPOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[4-(3-nitrobenzyl)piperazino]-1-butanone is a synthetic organic compound featuring a piperazine backbone substituted with a 3-nitrobenzyl group and linked to a 3-methylbutanone moiety.

Properties

IUPAC Name

3-methyl-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-13(2)10-16(20)18-8-6-17(7-9-18)12-14-4-3-5-15(11-14)19(21)22/h3-5,11,13H,6-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSBDUSINWPOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction using 3-nitrobenzyl chloride and piperazine.

    Attachment of the Butanone Moiety: The final step involves the reaction of the intermediate with 3-methyl-1-butanone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The secondary amines in the piperazine ring undergo alkylation or arylation under basic conditions. For example:

  • Benzylation : Reacting with benzyl chloride in ethanol at 65°C produces 1,4-dibenzylpiperazine derivatives, though mono-substitution dominates with controlled stoichiometry .

  • Sulfonylation : Treatment with benzylsulfonyl chloride in dichloromethane yields sulfonamide derivatives, enhancing metabolic stability.

Table 1: Piperazine Nitrogen Substitution Reactions

ReagentConditionsProductYield (%)Source
Benzyl chlorideEtOH, 65°C, 4 hr1-(3-nitrobenzyl)-4-benzylpiperazine85
Tosyl chlorideDCM, RT, 2 hrTosyl-piperazinyl butanone derivative78

Ketone Functional Group Reactivity

The butanone moiety participates in nucleophilic additions and reductions:

  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol (3-methyl-1-[4-(3-nitrobenzyl)piperazino]-1-butanol) with >90% efficiency.

  • Grignard Addition : Reaction with methylmagnesium bromide forms a tertiary alcohol, though steric hindrance from the piperazine ring lowers yields to ~60%.

Key Reaction Pathway :

ButanoneNaBH4/MeOHSecondary Alcohol[7]\text{Butanone} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{Secondary Alcohol} \quad[7]

Nitro Group Transformations

The meta-nitro group on the benzyl substituent undergoes reduction and electrophilic substitution:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the nitro group to an amine, forming 3-aminobenzyl-piperazinyl butanone (yield: 88%) .

  • Electrophilic Aromatic Substitution : Nitration or halogenation at the para-position of the benzyl ring occurs under acidic conditions, though competing side reactions limit yields to 40–50% .

Table 2: Nitro Group Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
ReductionH₂ (1 atm), Pd-C, EtOH3-Aminobenzyl derivative88
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-nitrosobenzyl derivative45

Piperazine Ring Modifications

The piperazine core can be functionalized via cross-coupling or oxidation:

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces substituents at the piperazine nitrogen (yield: 70–80%).

  • Oxidation : mCPBA (meta-chloroperbenzoic acid) converts the piperazine to a nitroxide radical, though this destabilizes the butanone moiety .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The ketone resists hydrolysis at pH < 3, but prolonged exposure to HCl/MeOH cleaves the piperazine ring (degradation: 20% after 24 hr) .

  • Base-Induced Elimination : Strong bases like NaOH/EtOH trigger β-elimination, forming unsaturated ketones (yield: 55%).

Comparative Reactivity with Analogues

Substituent position significantly impacts reactivity:

Compound VariationNitro Group PositionKetone Reduction Rate (vs. Parent)
3-Nitrobenzyl derivativeMeta1.0 (baseline)
4-Nitrobenzyl derivativePara0.8
2-Nitrobenzyl derivativeOrtho0.5

Data sourced from .

Scientific Research Applications

Pharmacological Properties

The compound exhibits notable pharmacological activities, primarily due to the presence of the piperazine moiety and the nitrobenzyl group. Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

  • Dopaminergic Activity : Studies suggest that piperazine derivatives can act as dopaminergic agents, which may have implications in treating disorders such as schizophrenia and Parkinson's disease. The nitro group may enhance the lipophilicity of the compound, facilitating better blood-brain barrier penetration .
  • Serotonergic Activity : The structural characteristics of 3-Methyl-1-[4-(3-nitrobenzyl)piperazino]-1-butanone may also allow it to modulate serotonin receptors, which could be beneficial in managing anxiety and depression .

Therapeutic Applications

Given its pharmacological profile, this compound has potential therapeutic applications:

  • Antidepressant Effects : The modulation of serotonin pathways suggests a role in developing antidepressant medications. Piperazine derivatives have been explored for their efficacy in enhancing mood and alleviating depressive symptoms.
  • Antipsychotic Potential : The dopaminergic activity indicates that this compound could serve as a candidate for antipsychotic drug development. Further studies are necessary to evaluate its efficacy and safety profile in clinical settings.

Research and Development

The synthesis of this compound has been documented in scientific literature, highlighting various synthetic routes that yield high purity and yield rates. Research methodologies often include:

  • Chemical Synthesis : Various synthetic strategies have been developed to produce this compound efficiently. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to optimize production processes.
  • In Vitro Studies : Initial studies focus on assessing the biological activity through receptor binding assays and cell viability tests to determine cytotoxicity levels .

Mechanism of Action

The mechanism by which 3-METHYL-1-[4-(3-NITROBENZYL)PIPERAZINO]-1-BUTANONE exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and receptors due to its structural features.

    Pathways Involved: It may modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Analysis

The following compounds share structural or functional similarities with 3-methyl-1-[4-(3-nitrobenzyl)piperazino]-1-butanone:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Functional Groups Bioactivity/Carcinogenicity
This compound C₁₇H₂₃N₃O₃ 317.39 Piperazino, 3-nitrobenzyl, butanone Limited data; structural analog
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole C₁₈H₁₈N₄O₂S 354.43 Piperazino, 4-nitrobenzyl, benzothiazole No bioactivity reported in evidence
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) C₁₀H₁₅N₃O₂ 209.25 Nitrosamino, pyridyl Potent carcinogen (lung, pancreas)
N-Nitrosonornicotine (NNN) C₉H₁₁N₃O 177.20 Nitrosamino, pyrrolidine Carcinogen (oral, esophageal)
Key Observations:
  • Nitrobenzyl vs. Nitrosamino Groups: The target compound’s 3-nitrobenzyl group differs from the nitrosamino (N-nitrosamine) groups in NNK and NNN. Nitrosamines are well-documented carcinogens due to metabolic activation into DNA-alkylating agents , whereas nitrobenzyl derivatives may exhibit different metabolic pathways (e.g., nitro-reduction to amines).
  • Piperazine Backbone: Piperazine derivatives are common in pharmaceuticals (e.g., antipsychotics, antihistamines). The 4-(3-nitrobenzyl)piperazino substituent in the target compound may influence receptor binding or solubility compared to simpler piperazine analogs.
  • Ketone vs. Heterocyclic Moieties: The butanone group in the target compound contrasts with the benzothiazole ring in 2-[4-(4-nitrobenzyl)piperazino]-1,3-benzothiazole , which could confer divergent electronic properties and bioactivity.

Toxicological and Carcinogenic Profiles

Table 2: Toxicological Data from Evidence
Compound Name Carcinogenicity (Species/Organ) Mechanism of Action Evidence Source
NNK Lung, pancreas (F344 rats) Metabolic activation to DNA-adduct-forming intermediates
NNAL Lung, pancreas (F344 rats) Proximate metabolite of NNK
NNN Oral cavity, esophagus (rodents) DNA alkylation via α-hydroxylation
Target Compound Not reported Unknown; nitro group may undergo reduction N/A
Key Findings:
  • NNK and NNAL: These tobacco-specific nitrosamines induce lung and pancreatic tumors in rats via metabolic activation to reactive intermediates (e.g., methyldiazonium ions) that alkylate DNA .
  • However, structurally related nitroaromatics (e.g., nitropyrenes) are mutagenic .

Biological Activity

3-Methyl-1-[4-(3-nitrobenzyl)piperazino]-1-butanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C16H23N3O3C_{16}H_{23}N_{3}O_{3}, with a molecular weight of approximately 305.3721 g/mol. The compound exhibits a logP value of 1.78, indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .

Pharmacological Properties

Research indicates that compounds with similar structures to this compound often exhibit various pharmacological activities, including:

  • Antidepressant Effects : Piperazine derivatives have been studied for their potential antidepressant properties, likely through modulation of serotonin and norepinephrine levels in the brain.
  • Antipsychotic Activity : Some piperazine derivatives act as antagonists at dopamine receptors, which may contribute to antipsychotic effects.
  • Analgesic Properties : Certain analogs have shown promise in pain management by interacting with opioid receptors.

The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that the nitro group may enhance the compound's ability to interact with neurotransmitter systems, potentially leading to increased efficacy in mood disorders and pain relief.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds. For instance:

  • Study on Piperazine Derivatives : A study published in the Journal of Medicinal Chemistry investigated a series of piperazine derivatives and their effects on serotonin receptors. The findings suggested that modifications on the piperazine ring could significantly alter binding affinity and biological activity .
  • Antidepressant Activity : Another research article highlighted the antidepressant-like effects of piperazine compounds in animal models. The study indicated that these compounds could significantly reduce depressive behavior in rodents when administered at specific dosages .

Data Table: Comparison of Biological Activities

Compound NameMolecular FormulaMolecular WeightActivity TypeReference
This compoundC16H23N3O3305.3721 g/molAntidepressant, Antipsychotic
Piperazine Derivative AC16H22N2O2274.36 g/molAnalgesic
Piperazine Derivative BC15H20N2O2260.34 g/molAntidepressant

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-methyl-1-[4-(3-nitrobenzyl)piperazino]-1-butanone, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-nitrobenzyl chloride with a piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) forms the 3-nitrobenzyl-piperazino intermediate. Subsequent condensation with 3-methyl-1-butanone under reflux in a polar aprotic solvent (e.g., THF) yields the target compound. Optimization should focus on stoichiometry, temperature control, and catalyst selection (e.g., Pd-based catalysts for coupling steps) to maximize yield and purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Verify piperazine ring protons (δ 2.5–3.5 ppm) and nitrobenzyl aromatic protons (δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z ~345 for C₁₇H₂₃N₃O₃).
  • HPLC : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water gradient .

Q. What safety protocols are critical when handling this compound, particularly due to the nitro functional group?

  • Answer : The nitro group poses explosion and toxicity risks. Work in a fume hood with blast shields, avoid friction/impact during handling, and store in a cool, dry environment. Use personal protective equipment (PPE) including nitrile gloves and flame-resistant lab coats. Monitor for nitroso byproducts via LC-MS due to potential carcinogenicity .

Advanced Research Questions

Q. How can computational methods predict the biological target interactions of this compound?

  • Answer : Perform molecular docking (e.g., AutoDock Vina) against receptors like serotonin or dopamine transporters, leveraging the piperazine moiety's affinity for CNS targets. Density Functional Theory (DFT) calculations can optimize ligand geometry, while Molecular Dynamics (MD) simulations assess binding stability in physiological conditions. Validate predictions with in vitro assays (e.g., radioligand displacement) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Answer : Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences) or impurities. Standardize protocols:

  • Purity Verification : Use HPLC-MS to confirm compound integrity.
  • Assay Replication : Test across multiple cell lines (e.g., HEK293 vs. CHO) under controlled conditions (pH 7.4, 37°C).
  • Metabolite Screening : Identify degradation products (e.g., nitro-reduction to amines) via LC-MS/MS .

Q. How does the nitrobenzyl group influence the compound's stability under physiological conditions?

  • Answer : The electron-withdrawing nitro group enhances electrophilicity, potentially increasing reactivity with nucleophiles (e.g., glutathione). Assess stability via:

  • pH-Dependent Degradation : Incubate in buffers (pH 1–10) and monitor decomposition via UV-Vis or NMR.
  • Metabolic Studies : Use liver microsomes to identify cytochrome P450-mediated transformations.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) detects exothermic decomposition events .

Q. What advanced techniques characterize the compound's solid-state properties for formulation studies?

  • Answer :

  • X-Ray Diffraction (XRD) : Determine crystalline vs. amorphous nature.
  • Thermogravimetric Analysis (TGA) : Measure thermal stability and hydrate/solvate content.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity under varying humidity.
    These data inform excipient selection for enhancing bioavailability .

Methodological Resources

  • Synthetic Guides : Advanced Organic Chemistry: Reactions and Synthesis (Carey & Sundberg) details piperazine functionalization .
  • Analytical Standards : Use USP-grade solvents and reference materials (e.g., Sigma-Aldrich) for reproducibility .
  • Data Analysis Tools : ChemDraw for spectral simulation; MestReNova for NMR data processing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.